molecular formula C29H43ClN8O8 B1383428 Boc-Gln-Ala-Arg-AMC HCl CAS No. 201849-55-0

Boc-Gln-Ala-Arg-AMC HCl

Cat. No.: B1383428
CAS No.: 201849-55-0
M. Wt: 667.2 g/mol
InChI Key: PJANUSPBJOFUEZ-BOKRKPFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Gln-Ala-Arg-AMC HCl” is a highly reactive substrate for trypsin . It is also a fluorogenic substrate for prostasin and matriptase . It has been used to measure the enzymatic activity of trypsin and TMPRSS2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C29H42N8O8 · HCl . Its molecular weight is 667.15 .


Chemical Reactions Analysis

“this compound” is a substrate for trypsin , which means it undergoes a chemical reaction when it encounters this enzyme. The exact nature of this reaction would depend on the specific conditions and the presence of other molecules.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in methanol . The storage temperature is less than -15°C .

Scientific Research Applications

Enzyme Activity and Cancer Research

Boc-Gln-Ala-Arg-AMC HCl is used in the study of enzyme activities, particularly those related to cancer. One example is its use in researching matriptase, an enzyme initially isolated from human breast cancer cells. Matriptase can cleave synthetic substrates like Boc-Gln-Ala-Arg-AMC, playing a role in activating downstream effectors important for extracellular matrix degradation and epithelial migration, crucial in cancer invasion and metastasis (Lee, Dickson, & Lin, 2000).

Viral Infection Studies

This compound is also relevant in studying viral infections. Research on human cytomegalovirus (HCMV) utilized small molecular prodrug substrates, including Boc-l-Ala-ONp, for site-specific activation by an HCMV-encoded protease. This approach aimed to develop selective prodrug candidates like Ac-l-Gln-l-Ala-GCV for targeted drug delivery (Sabit et al., 2013).

Blood-Clotting Proteases Research

In blood-clotting studies, this compound is used as a sensitive substrate for proteases. It helps in identifying specific substrates for enzymes like human alpha-thrombin and bovine trypsin. Its high reactivity and specific cleavage properties make it valuable in understanding the biochemical mechanisms of blood clotting (Kawabata et al., 1988).

Biophysical Research

This compound also finds application in biophysical research, such as in studying the aggregation of peptide fragments. For example, studies on the 11-21 fragment of suzukacillin and its analogs, including this compound, have contributed to understanding peptide aggregation and the role of specific amino acid residues in stabilizing peptide structures (Iqbal & Balaram, 1981).

Mechanism of Action

Target of Action

Boc-Gln-Ala-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin , a serine protease that plays a crucial role in protein digestion . It can also be used to measure the proteolytic activity of TMPRSS2 , a transmembrane protease involved in the activation of certain viruses .

Mode of Action

The compound interacts with its targets (trypsin and TMPRSS2) through a process known as proteolytic cleavage . The fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC has low fluorescence compared to the fluorescent 7-amino-4-methylcoumarin (AMC), which is released upon proteolytic cleavage . The scissile bond in the compound is cleaved, leading to a conformational change that allows for the release of AMC .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the enzymatic cleavage of proteins by trypsin and TMPRSS2 . The cleavage of the compound by these enzymes leads to the release of AMC, which can be detected due to its fluorescence . This process is crucial in the study of protein digestion and viral activation .

Pharmacokinetics

As a substrate for enzymes like trypsin and tmprss2, it’s likely that the compound is metabolized through enzymatic cleavage, leading to the release of amc .

Result of Action

The primary result of the action of this compound is the release of AMC upon proteolytic cleavage . This release can be quantified due to the fluorescent properties of AMC, providing a measure of the enzymatic activity of trypsin and TMPRSS2 .

Safety and Hazards

Personal precautions, protective equipment, and emergency procedures should be taken to avoid the formation of dust. Use of a respiratory protective device against the effects of fumes/dust/aerosol is recommended. Protective clothing should be worn .

Biochemical Analysis

Biochemical Properties

Boc-Gln-Ala-Arg-AMC HCl plays a crucial role in biochemical reactions as a substrate for serine proteases. It interacts primarily with enzymes like trypsin and TMPRSS2. When these enzymes cleave the peptide bond in this compound, the fluorescent AMC is released. This interaction is highly specific, allowing researchers to measure the proteolytic activity of these enzymes accurately. The compound’s ability to serve as a fluorogenic substrate makes it an essential tool for studying enzyme kinetics and inhibitor screening .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. In cells expressing TMPRSS2, the compound can be used to monitor the enzyme’s activity, which is crucial for processes like viral entry and cancer cell invasion. By measuring the fluorescence intensity of AMC, researchers can infer changes in protease activity, which in turn affects cell signaling pathways, gene expression, and overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with serine proteases. The compound’s peptide sequence is recognized and cleaved by these enzymes, leading to the release of AMC. This cleavage event is a key indicator of enzyme activity. Additionally, the compound can be used to study enzyme inhibition or activation by observing changes in fluorescence in the presence of potential inhibitors or activators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors like stability and degradation. The compound is generally stable when stored at low temperatures and protected from moisture. Over extended periods, however, degradation may occur, potentially affecting its efficacy in long-term studies. Researchers have observed that the fluorescence signal remains consistent in short-term experiments, but long-term stability must be monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or non-specific interactions with other biomolecules. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. Upon cleavage by enzymes like trypsin and TMPRSS2, the released AMC can be further metabolized or excreted. The compound’s interaction with these enzymes highlights its role in regulating metabolic flux and influencing metabolite levels. Understanding these pathways is essential for interpreting the compound’s effects in both in vitro and in vivo studies .

Properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUSPBJOFUEZ-BOKRKPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gln-Ala-Arg-AMC HCl
Reactant of Route 2
Reactant of Route 2
Boc-Gln-Ala-Arg-AMC HCl
Reactant of Route 3
Reactant of Route 3
Boc-Gln-Ala-Arg-AMC HCl
Reactant of Route 4
Reactant of Route 4
Boc-Gln-Ala-Arg-AMC HCl
Reactant of Route 5
Reactant of Route 5
Boc-Gln-Ala-Arg-AMC HCl
Reactant of Route 6
Reactant of Route 6
Boc-Gln-Ala-Arg-AMC HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.